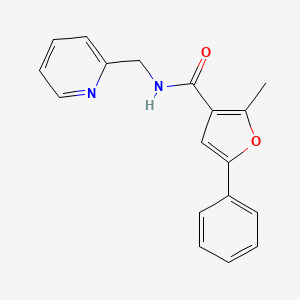![molecular formula C19H32N2O3 B5208356 2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B5208356.png)
2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol, also known as Buphenyl, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Buphenyl is a white crystalline powder that is soluble in water and ethanol. It was first synthesized in the 1970s and has since been extensively studied for its biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol is not fully understood. However, it is believed to exert its effects by modulating various biochemical pathways in the body. 2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol has been shown to inhibit the activity of certain enzymes, including carbonic anhydrase and tyrosine hydroxylase. It has also been shown to increase the expression of certain genes involved in cellular metabolism.
Biochemical and Physiological Effects:
2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol has been shown to have various biochemical and physiological effects. It has been shown to increase the production of ATP, which is the primary source of energy for cells. 2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol has also been shown to increase the levels of certain neurotransmitters in the brain, including dopamine and norepinephrine. Additionally, 2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol has been shown to have antioxidant properties and can protect cells from oxidative stress.
Avantages Et Limitations Des Expériences En Laboratoire
2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol has several advantages for lab experiments. It is relatively easy to synthesize and can be obtained in large quantities. It is also stable under a wide range of conditions, making it suitable for various experimental setups. However, 2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol has some limitations, including its potential toxicity and limited solubility in certain solvents.
Orientations Futures
There are several potential future directions for research on 2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol. One area of interest is its potential use as a therapeutic agent for the treatment of various diseases. Further studies are needed to determine its efficacy and safety in humans. Another area of interest is its potential use as a chelating agent for metal ion detection and removal. Additional research is needed to optimize its properties for this application. Finally, 2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol could be used as a tool in biochemical and physiological studies to investigate various cellular pathways and mechanisms.
Méthodes De Synthèse
The synthesis of 2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol involves the reaction of 4-butoxybenzyl chloride with 2-(2-aminoethoxy)ethanol in the presence of a base catalyst. The resulting compound is then subjected to a piperazine ring opening reaction to yield 2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol. The synthesis process is relatively simple and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol has been extensively studied for its potential applications in various fields. In the pharmaceutical industry, it has been investigated as a potential drug candidate for the treatment of various diseases, including cancer, diabetes, and neurological disorders. 2-{2-[4-(4-butoxybenzyl)-1-piperazinyl]ethoxy}ethanol has also been studied for its potential use as a chelating agent in metal ion detection and removal.
Propriétés
IUPAC Name |
2-[2-[4-[(4-butoxyphenyl)methyl]piperazin-1-yl]ethoxy]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H32N2O3/c1-2-3-14-24-19-6-4-18(5-7-19)17-21-10-8-20(9-11-21)12-15-23-16-13-22/h4-7,22H,2-3,8-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQOKAXLYUMGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)CN2CCN(CC2)CCOCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H32N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5422013 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(dimethylamino)sulfonyl]-2-methoxy-N-(2-thienylmethyl)benzamide](/img/structure/B5208280.png)
![3-(4-{[1,3-dioxo-2-(2-pyridinyl)-2,3-dihydro-1H-isoindol-5-yl]oxy}phenoxy)benzoic acid](/img/structure/B5208294.png)
![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-{methyl[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]amino}nicotinamide](/img/structure/B5208308.png)
![N-[1-(4-ethoxyphenyl)ethyl]-2-nitrobenzamide](/img/structure/B5208320.png)
![5-chloro-2-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5208332.png)
![1-(4-ethylphenyl)-4-[4-(4-morpholinyl)benzylidene]-3,5-pyrazolidinedione](/img/structure/B5208340.png)
![2-phenoxy-N-{4-[(2-quinoxalinylamino)sulfonyl]phenyl}butanamide](/img/structure/B5208341.png)
![1-(1-benzyl-4-piperidinyl)-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylmethanamine](/img/structure/B5208347.png)

![2,2'-[methylenebis(4,5-dimethoxy-2,1-phenylene)]bis(N,N-dimethylacetamide)](/img/structure/B5208365.png)
![3-{[6-(benzylamino)-7-nitro-2,1,3-benzoxadiazol-4-yl]amino}phenol](/img/structure/B5208371.png)
![1-benzyl-5-{[1-(4-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5208378.png)

